2-Benzyloxy-4-fluorophenylboronic acid
Overview
Description
2-Benzyloxy-4-fluorophenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their diverse applications in organic synthesis and potential biological activities. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their ability to form stable complexes with diols and their utility as building blocks in various chemical reactions .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can involve various strategies. For instance, the synthesis of a frustrated benzoxaborole derivative was achieved through an optimized seven-step process, which resulted in a compound that resisted cyclization due to unfavorable geometry . Similarly, benzosiloxaboroles were synthesized through halogen-lithium exchange reactions followed by silylation or boronation, demonstrating the versatility of phenylboronic acid derivatives in synthetic chemistry . The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of a related phenylboronic acid further exemplifies the reactivity of these compounds .
Molecular Structure Analysis
Phenylboronic acids can undergo tautomeric rearrangements to form benzoxaboroles, as evidenced by X-ray analyses showing diverse solid-state molecular structures ranging from planar open forms to cyclic oxaborole derivatives . The structure of these compounds can significantly influence their reactivity and interaction with other molecules, as seen in the formation of hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions. For example, they can catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . They also engage in cascade reactions with arylboronic acids to construct complex molecular skeletons with high selectivity . The reactivity with secondary amines can lead to the formation of benzoxaboroles or boroxins, depending on the amine's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the presence of a B–O–Si linkage in benzosiloxaboroles increases their Lewis acidity compared to their benzoxaborole analogs, enhancing their affinity for diols and bioactivity . The tautomeric equilibrium between phenylboronic acids and benzoxaboroles can be studied using variable-temperature 1H NMR spectroscopy, providing insights into the equilibrium constants and thermodynamics of the process .
Scientific Research Applications
2-Benzyloxy-4-fluorophenylboronic Acid is a chemical compound with the molecular formula C13H12BFO3 . It’s a white crystalline powder with a melting point of 116°C . This compound is used in various scientific fields, particularly in organic synthesis .
One of the main applications of 2-Benzyloxy-4-fluorophenylboronic Acid is in cross-coupling reactions . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst. In the case of 2-Benzyloxy-4-fluorophenylboronic Acid, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Another potential application of this compound is in the synthesis of biologically active terphenyls . Terphenyls are a type of polyphenyl compound that have potential applications in various fields, including materials science and pharmaceuticals .
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Preparation of Phenylboronic Catechol Esters This compound could potentially be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
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Diastereoselective Synthesis of Trisubstituted Allylic Alcohols It could also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
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Site-Selective Suzuki-Miyaura Arylation Reactions Another potential application is in site-selective Suzuki-Miyaura arylation reactions . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds.
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Rh-Catalyzed Enantioselective Addition Reactions It could also be used in Rh-catalyzed enantioselective addition reactions . These reactions are used to form chiral molecules in an enantioselective manner.
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Preparation of Phenylboronic Catechol Esters This compound could potentially be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
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Diastereoselective Synthesis of Trisubstituted Allylic Alcohols It could also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
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Site-Selective Suzuki-Miyaura Arylation Reactions Another potential application is in site-selective Suzuki-Miyaura arylation reactions . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds.
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Rh-Catalyzed Enantioselective Addition Reactions It could also be used in Rh-catalyzed enantioselective addition reactions . These reactions are used to form chiral molecules in an enantioselective manner.
Safety And Hazards
Future Directions
2-Benzyloxy-4-fluorophenylboronic acid has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It can also be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQNCKVOQKEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382196 | |
Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-fluorophenylboronic acid | |
CAS RN |
848779-87-3 | |
Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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